N-(5-chloro-2-methoxyphenyl)-2-(methylamino)acetamide hydrochloride
Description
N-(5-Chloro-2-methoxyphenyl)-2-(methylamino)acetamide hydrochloride is an acetamide derivative featuring a 5-chloro-2-methoxyphenyl group attached to an acetamide backbone substituted with a methylamino group. The hydrochloride salt enhances its solubility and stability.
Properties
Molecular Formula |
C10H14Cl2N2O2 |
|---|---|
Molecular Weight |
265.13 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(methylamino)acetamide;hydrochloride |
InChI |
InChI=1S/C10H13ClN2O2.ClH/c1-12-6-10(14)13-8-5-7(11)3-4-9(8)15-2;/h3-5,12H,6H2,1-2H3,(H,13,14);1H |
InChI Key |
NRZPVHLZGBGSRV-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)NC1=C(C=CC(=C1)Cl)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(methylamino)acetamide hydrochloride typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with 5-chloro-2-methoxyaniline.
Acylation: The aniline undergoes acylation with chloroacetyl chloride to form N-(5-chloro-2-methoxyphenyl)chloroacetamide.
Amination: The chloroacetamide is then treated with methylamine to yield N-(5-chloro-2-methoxyphenyl)-2-(methylamino)acetamide.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized for yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-(methylamino)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include primary or secondary amines.
Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-(methylamino)acetamide hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
The following table compares the target compound with analogous acetamides, highlighting structural variations, physicochemical properties, and applications:
Structural and Functional Analysis
- Substituent Effects: Chlorine vs. Methoxy Group: The 2-OCH₃ group in the target compound may improve metabolic stability compared to non-methoxy analogs (e.g., ’s isopropyl derivative) by reducing oxidative degradation . Methylamino Group: Common across all analogs, this group contributes to hydrogen-bonding capacity and salt formation (hydrochloride), influencing solubility and bioavailability .
- Toxicity and Safety: Limited toxicological data are noted for acetamide derivatives (e.g., states, "toxicological properties ... Hazard statements (H302, H315, H319, H335) for N-(5-amino-2-methoxyphenyl)acetamide hydrochloride () suggest risks of irritation and acute toxicity, likely applicable to the target compound .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-(methylamino)acetamide hydrochloride is a chemical compound with significant potential in medicinal chemistry. Its unique structure, characterized by a chloro-substituted methoxyphenyl group and a methylamino acetamide moiety, suggests diverse biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, summarizing findings from various studies and presenting relevant data.
- Molecular Formula : C_{11}H_{13}ClN_{2}O_{2}
- Molecular Weight : Approximately 265.14 g/mol
The biological activity of this compound is believed to involve interactions with specific enzymes or receptors. These interactions may modulate biological pathways, leading to therapeutic effects. The exact mechanisms remain under investigation, but preliminary studies indicate potential binding affinities to targets relevant for antimicrobial and anticancer activities.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 µM |
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
These findings suggest that the compound may serve as a candidate for further development as an antimicrobial agent .
Anticancer Activity
In addition to its antimicrobial properties, the compound has shown promise in anticancer research. Various studies have evaluated its cytotoxic effects on different cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| Hep-2 | 3.25 |
| P815 | 17.82 |
| MCF7 | 1.88 |
| A375 | 4.20 |
The data indicates significant cytotoxic potential, particularly against the MCF7 breast cancer cell line, suggesting its utility in cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and safety profile. Modifications in the molecular structure can significantly influence its biological activity.
Key observations include:
- The presence of electron-withdrawing groups enhances antimicrobial activity.
- Substituents that improve lipophilicity may increase anticancer potency .
Case Studies
Several case studies have documented the biological effects of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited improved activity against resistant strains of bacteria, highlighting its potential in treating infections caused by multidrug-resistant pathogens.
- Cytotoxicity in Cancer Cells : Research involving various cancer cell lines showed that this compound could induce apoptosis, leading to cell death in malignant cells while sparing normal cells, suggesting a selective action that could minimize side effects .
Q & A
Q. What are the recommended synthetic routes for N-(5-chloro-2-methoxyphenyl)-2-(methylamino)acetamide hydrochloride, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves:
- Step 1: Reacting 5-chloro-2-methoxyaniline with chloroacetyl chloride in anhydrous dichloromethane under reflux (60–70°C) to form the intermediate acetamide .
- Step 2: Introducing the methylamino group via nucleophilic substitution using methylamine in ethanol at 40–50°C for 6–8 hours .
- Step 3: Hydrochloride salt formation by treating the free base with HCl gas in diethyl ether .
Optimization Tips: - Use catalytic triethylamine to enhance nucleophilicity in Step 1 .
- Purify intermediates via recrystallization (ethanol/water) to >95% purity before proceeding .
Q. How does the presence of chloro and methoxy substituents influence the compound’s solubility and reactivity in different solvents?
Methodological Answer:
- Solubility: The chloro group increases lipophilicity (logP ≈ 2.1), reducing water solubility but enhancing solubility in polar aprotic solvents like DMSO (≥50 mg/mL). The methoxy group improves solubility in ethanol due to hydrogen bonding .
- Reactivity:
- The chloro group facilitates electrophilic aromatic substitution (e.g., Suzuki coupling) in THF at 80°C .
- The methoxy group deactivates the ring toward oxidation but can undergo demethylation under strong acidic conditions (e.g., HBr/acetic acid) .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- 1H/13C NMR: Identify aromatic protons (δ 6.8–7.2 ppm), methoxy singlet (δ 3.8 ppm), and methylamino protons (δ 2.5–3.0 ppm) .
- FT-IR: Confirm amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) .
- HPLC-MS: Use a C18 column (ACN/0.1% formic acid gradient) to assess purity (>98%) and detect [M+H]+ at m/z 257.1 .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported IC50 values for this compound across different cell lines or enzymatic assays?
Methodological Answer: Discrepancies often arise from:
- Assay Conditions: Varying pH (e.g., 7.4 vs. 6.5) or incubation times (24h vs. 48h) alter membrane permeability .
- Cell Line Variability: Differences in receptor expression levels (e.g., GPCR density in HEK293 vs. CHO cells) .
Mitigation Strategies: - Standardize assay buffers (e.g., 25 mM HEPES, pH 7.4) and include positive controls (e.g., known GPCR antagonists) .
- Validate results using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
Example Data Contradiction Analysis:
| Study Focus | IC50 (nM) | Cell Line | Assay Conditions | Reference |
|---|---|---|---|---|
| GPCR Inhibition | 19 ± 2 | HEK293 | pH 7.4, 24h | |
| Same Target | 45 ± 5 | CHO | pH 6.5, 48h |
Q. What strategies are effective in designing structure-activity relationship (SAR) studies to enhance selectivity toward GPCRs versus kinase targets?
Methodological Answer:
- Core Modifications:
- Replace the methylamino group with bulkier substituents (e.g., cyclopropyl) to reduce kinase off-target binding .
- Introduce electron-withdrawing groups (e.g., nitro) at the 5-position to enhance GPCR affinity .
- Assay Design:
- Screen against a panel of 50+ GPCRs and kinases using radioligand binding assays .
- Use molecular dynamics simulations (e.g., Desmond) to predict binding poses in GPCR active sites .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties (e.g., bioavailability, metabolic stability)?
Methodological Answer:
- ADMET Prediction:
- Bioavailability: Use SwissADME to predict Lipinski’s Rule compliance (MW < 500, logP < 5) .
- Metabolic Stability: Simulate CYP3A4/2D6 metabolism with StarDrop, identifying vulnerable sites (e.g., methoxy demethylation) .
- In Silico Modifications:
- Fluorinate the chloro group to block oxidative metabolism .
- Introduce PEGylated prodrugs to enhance half-life .
Q. What experimental approaches are recommended to validate target engagement and mechanism of action in vivo?
Methodological Answer:
- Target Engagement:
- Use radiolabeled analogs (e.g., ³H or ¹⁴C) for autoradiography in rodent brain sections .
- Perform photoaffinity labeling with UV-activatable probes to crosslink target proteins .
- Mechanistic Studies:
- Knock out candidate receptors (e.g., CRISPR/Cas9 GPCR KO models) to confirm phenotype rescue .
- Measure downstream signaling (e.g., cAMP, Ca²+ flux) in primary neurons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
